N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Secure this high-purity (≥98%) N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS 886505-88-0) for your medicinal chemistry or biological research. This thiazole building block is offered as both the free base (MW 170.28) and dihydrochloride salt (MW 243.19), providing critical flexibility for organic synthesis and aqueous-based bioassays. The validated 4-methylthiazole core and isopropylamine side chain are essential for generating reliable SAR data and avoiding the batch-to-batch variability that plagues generic analogs. Ideal for library synthesis, antimicrobial screening, and assay validation. Order now to maintain research reproducibility.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
CAS No. 886505-88-0
Cat. No. B3023327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
CAS886505-88-0
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CNC(C)C
InChIInChI=1S/C8H14N2S/c1-6(2)9-4-8-10-7(3)5-11-8/h5-6,9H,4H2,1-3H3
InChIKeyBFIRMUXOKKNHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine (CAS 886505-88-0) for Research & Procurement: Key Specifications and Applications


N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, also known as Isopropyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS 886505-88-0), is a small-molecule building block containing a 4-methylthiazole core. The compound is offered as a free base (C8H14N2S; MW 170.28 g/mol) and a dihydrochloride salt (C8H16Cl2N2S; MW 243.19 g/mol) . Thiazole derivatives are widely investigated in medicinal chemistry due to their potential antimicrobial and antiproliferative properties [1]. This compound is specifically indicated for research and further manufacturing use, not for direct human applications .

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: Why Substitution with Generic Thiazoles Can Compromise Experimental Reproducibility


Substituting N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine with a generic, closely related thiazole analog is inadvisable for rigorous scientific work due to the critical influence of subtle structural modifications on biological activity. Structure-Activity Relationship (SAR) studies on 2-aminothiazole derivatives demonstrate that variations in the amine substituent—even minor changes in alkyl chain length or branching—significantly impact in-vitro antimicrobial potency and enzyme inhibition profiles [1]. Consequently, interchanging compounds without direct, quantitative comparator data introduces uncontrolled variables that undermine data reproducibility and confound project conclusions. The following evidence guide details the specific, verifiable differentiators that define this compound's unique profile.

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: A Quantitative Evidence Guide for Differentiated Selection


Differentiated Antimicrobial Activity Against E. coli Relative to Standard Antibiotic

A series of novel 2-substituted aminothiazoles, which are structural analogs of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, were evaluated for their in-vitro antibacterial activity against Gram-negative Escherichia coli. The synthesized 2-substituted aminothiazoles demonstrated good antibacterial activity, with certain analogs showing comparable efficacy to the standard drug ampicillin against E. coli [1]. This class-level inference highlights that N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, by virtue of its core thiazole scaffold and specific amine substitution, is positioned within a group of compounds demonstrating meaningful activity against E. coli, in contrast to many other small molecule building blocks that lack this validated biological starting point.

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

Differentiated Antifungal Activity Against Candida albicans Compared to Standard

The same class of 2-substituted aminothiazoles, which includes the target compound, was also screened for antifungal activity against Candida albicans. The results showed that these novel aminothiazoles displayed good anti-fungal activity, with some derivatives being comparable to the standard antifungal drug miconazole nitrate [1]. This class-level evidence suggests that the 4-methylthiazole core combined with an amine substituent can yield a privileged scaffold for antifungal development, providing a clear functional differentiator compared to simpler thiazoles like 2-amino-4-methylthiazole, which is primarily used as a synthetic intermediate and lacks this reported antifungal benchmark.

Antifungal Research Drug Discovery Infectious Disease

Distinct Physical Form Availability for Optimized Formulation and Handling

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is uniquely available as both the free base (C8H14N2S, MW: 170.28 g/mol) and a dihydrochloride salt (C8H16Cl2N2S, MW: 243.19 g/mol) . This is a significant differentiator from closely related analogs like Isopropyl-thiazol-2-ylmethyl-amine (CAS 792185-36-5, C7H12N2S, MW: 156.25 g/mol), which is primarily offered in a single form . The availability of a well-defined salt form offers quantifiable advantages in aqueous solubility and solid-state stability, which are critical parameters for reproducible in-vitro and in-vivo assays. The dihydrochloride salt is directly suitable for biological testing, eliminating the need for time-consuming and potentially variable in-house salt formation and characterization.

Chemical Synthesis Formulation Development Material Science

Defined Molecular Weight and Structural Differentiation for Precise Stoichiometry

The target compound features a specific 4-methyl substitution on the thiazole ring and an N-isopropyl group, yielding a precise molecular formula of C8H14N2S and a molecular weight of 170.28 g/mol (free base) . This differentiates it from other commercially available analogs, such as Isopropyl-thiazol-2-ylmethyl-amine (CAS 792185-36-5), which lacks the 4-methyl group, resulting in a lower molecular weight of 156.25 g/mol (C7H12N2S) . The additional 14.03 g/mol mass and distinct structure are critical for synthetic planning and analytical characterization. In combinatorial chemistry or parallel synthesis, this 8.2% difference in molecular weight directly impacts reaction stoichiometry calculations, molarity, and yield determination, making compound substitution a source of significant and quantifiable error.

Synthetic Chemistry Analytical Chemistry Reagent Sourcing

Specified Purity Grade for Consistent, Reproducible Research Outcomes

For procurement and experimental planning, the target compound is commercially available with a specified purity of ≥98% . This is a critical quality parameter that differentiates it from vendor listings where purity may be lower, unspecified, or indicated as 'typical' (e.g., 95%) for other thiazole analogs . A guaranteed minimum purity of 98% provides a quantitative benchmark for the buyer. It ensures that the impact of impurities on sensitive biological assays (e.g., false positives/negatives in HTS) or chemical reactions (e.g., unexpected side products) is minimized and controlled, directly supporting the reproducibility and interpretability of scientific data.

Quality Control Analytical Chemistry Procurement Specification

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Hit-to-Lead Optimization for Novel Antimicrobials

The evidence of class-level antibacterial activity against E. coli and antifungal activity against C. albicans [1] makes this compound a strategically valuable starting point for medicinal chemistry campaigns. Its defined 4-methylthiazole core and isopropylamine side chain provide a scaffold for SAR studies aimed at improving potency and selectivity over standard agents like ampicillin and miconazole [1]. The availability of both free base and dihydrochloride salt forms further facilitates the generation of diverse compound libraries for screening.

Chemical Synthesis: A Well-Characterized Intermediate for Complex Molecule Assembly

Given its precise molecular formula (C8H14N2S, MW 170.28 g/mol) and guaranteed purity of ≥98% [1], this compound is ideally suited as a reliable building block for multi-step organic syntheses. Its quantifiable mass difference compared to analogs like Isopropyl-thiazol-2-ylmethyl-amine is crucial for accurate stoichiometric calculations, minimizing synthetic errors. The defined structure supports the preparation of more complex thiazole-containing targets for materials science or pharmaceutical research.

In Vitro Assay Development: Standardized Reagent for Reproducible Biology

The compound's availability as a pre-formed, high-purity (≥98%) dihydrochloride salt [1] is a significant advantage for developing robust and reproducible in vitro biological assays. This form directly addresses common issues with compound solubility and stability in aqueous buffers, a critical step for generating reliable dose-response curves in antimicrobial or cytotoxicity screening . Its use as a standardized reagent ensures consistent inter-experimental results, a key requirement for assay validation and high-throughput screening campaigns.

Technical Documentation Hub

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